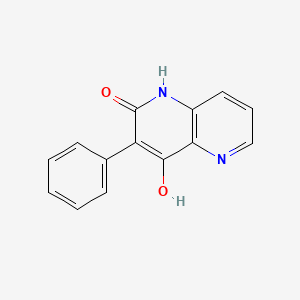

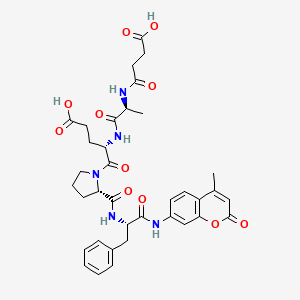

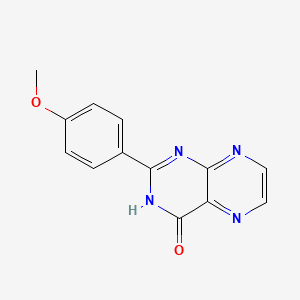

![molecular formula C7H3BrN2O2 B599795 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 149142-67-6](/img/structure/B599795.png)

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

カタログ番号 B599795

CAS番号:

149142-67-6

分子量: 227.017

InChIキー: RAIHKZDTYPKUHB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione, commonly referred to as 5-BPP, is an organic compound derived from pyrrole and pyridine, two important heterocyclic compounds. 5-BPP has been widely studied due to its unique properties and potential applications in various scientific fields.

科学的研究の応用

Crystallography and Inorganic Chemistry

- Application : The compound “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” has been studied for its crystal structure. The compound forms an essentially planar aza-indole skeleton. In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .

- Methods : The crystal data was collected using an Oxford Diffraction Xcalibur Sapphire2 CCD diffractometer. The data was refined using SHELXS97 and SHELXL97 .

- Results : The compound forms an essentially planar aza-indole skeleton with a root mean square deviation of 0.017 Å .

Cancer Therapy

- Application : The compound “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” has been used to develop a series of derivatives with potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Among the developed derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .

Platinum (II) Dichlorido Complexes

- Application : The compound “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” has been used for the preparation of platinum (II) dichlorido complexes .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The platinum (II) dichlorido complexes prepared using this compound have shown high cytotoxicity .

Kinase Inhibition

- Application : Derivatives of “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” have shown activity in kinase inhibition .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results of the kinase inhibition activity were not detailed in the source .

Antibacterial, Antifungal, and Antiviral Activities

- Application : Derivatives of “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” have shown activity in antibacterial, antifungal, and antiviral applications .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results of the antibacterial, antifungal, and antiviral activities were not detailed in the source .

Kinase Inhibition

- Application : Derivatives of “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” have shown activity in kinase inhibition .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results of the kinase inhibition activity were not detailed in the source .

特性

IUPAC Name |

5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-3-1-4-5(11)7(12)10-6(4)9-2-3/h1-2H,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIHKZDTYPKUHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=O)C(=O)N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693283 |

Source

|

| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |

CAS RN |

149142-67-6 |

Source

|

| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

3

Citations

G Satish, A Polu, T Ramar… - The Journal of Organic …, 2015 - ACS Publications

Molecular iodine-promoted efficient construction of isatins from 2′-aminophenylacetylenes, 2′-aminostyrenes, and 2′-amino-β-ketoesters is developed via oxidative amidation of sp, …

Number of citations: 65

pubs.acs.org

J Wu, H Zhang, X Ding, X Tan, HC Shen, J Chen… - Journal of Fluorine …, 2019 - Elsevier

In the presence of Na 2 CO 3 , a variety of fluoroalkylated quinolones were efficiently synthesized from isatins and fluoroalk-2-ynoates in good to excellent yields at room temperature. …

Number of citations: 9

www.sciencedirect.com

J Wu, H Zhang, X Ding, X Tan, HC Shen, J Chen… - Tetrahedron, 2020 - Elsevier

2-Perfluoroalkylated quinolines were efficiently synthesized via the Michael addition of perfluoroalk-2-ynoates with isatins, followed by the reaction with alcohols through an …

Number of citations: 8

www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione

126401-89-6

Leech Osmoregulatory Factor

175413-77-1

Suc-Ala-Glu-Pro-Phe-AMC

142997-30-6

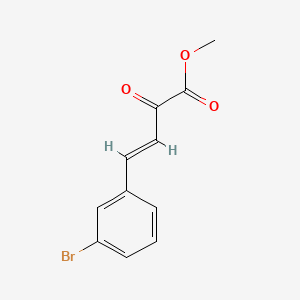

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate

104094-31-7

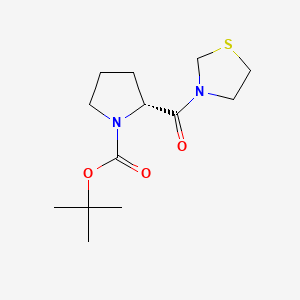

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)

![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)

![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)

![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)